molecular formula C9H12BNO2 B8187960 1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid

1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid

Cat. No. B8187960
M. Wt: 177.01 g/mol
InChI Key: DPEBCKUIHCZCKS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid is a boronic acid derivative with the molecular formula C9H12BNO2 and a molecular weight of 177.01 . It is related to 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester hydrochloride, which has a molecular weight of 309.64 .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid involves various methods such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Suzuki–Miyaura coupling is another method that has been used for the synthesis of boronic acid derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid comprises a tetrahydroisoquinoline core with a boronic acid group attached at the 6-position .


Chemical Reactions Analysis

Boronic acids, including 1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid, are known to participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid has a predicted boiling point of 379.9±52.0 °C and a predicted density of 1.22±0.1 g/cm3 . Its pKa value is predicted to be 8.22±0.20 .

Mechanism of Action

The mechanism of action of boronic acids involves the formation of boronate esters with 1,2- or 1,3-diols present on the substrate . This property has been exploited in various applications, including sensing and drug delivery .

Future Directions

The use of boronic acids, including 1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid, in medicinal chemistry is a growing field of interest . They have been used in the design of drugs for various applications, including sensors and drug delivery . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . Therefore, the future directions in this field involve extending the studies with boronic acids to obtain new promising drugs .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11-13H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEBCKUIHCZCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CNCC2)C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-isoquinoline-6-boronic acid

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